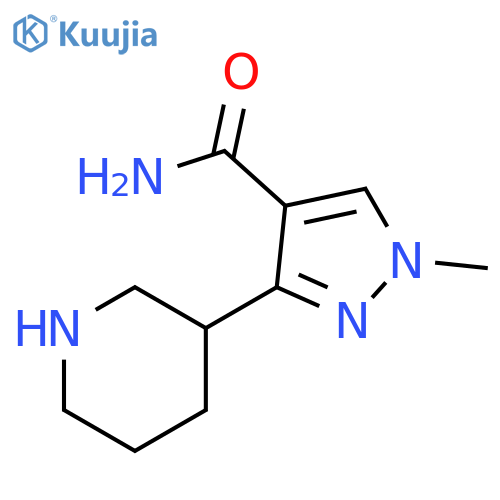

Cas no 1803593-28-3 (1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)

1803593-28-3 structure

商品名:1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

-

- インチ: 1S/C10H16N4O/c1-14-6-8(10(11)15)9(13-14)7-3-2-4-12-5-7/h6-7,12H,2-5H2,1H3,(H2,11,15)

- InChIKey: PVGLDQISVNLVSL-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(C(N)=O)C(C2CCCNC2)=N1

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-171833-2.5g |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 2.5g |

$1680.0 | 2023-09-20 | ||

| Enamine | EN300-171833-0.1g |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 0.1g |

$298.0 | 2023-09-20 | ||

| Enamine | EN300-171833-10.0g |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 10g |

$3683.0 | 2023-06-04 | ||

| A2B Chem LLC | AV94611-500mg |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 95% | 500mg |

$739.00 | 2024-04-20 | |

| Aaron | AR01B27Z-50mg |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 95% | 50mg |

$313.00 | 2025-02-11 | |

| A2B Chem LLC | AV94611-2.5g |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 95% | 2.5g |

$1804.00 | 2024-04-20 | |

| Aaron | AR01B27Z-250mg |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 95% | 250mg |

$636.00 | 2025-02-11 | |

| 1PlusChem | 1P01B1ZN-5g |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 95% | 5g |

$3134.00 | 2024-06-18 | |

| 1PlusChem | 1P01B1ZN-250mg |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 95% | 250mg |

$588.00 | 2024-06-18 | |

| Aaron | AR01B27Z-10g |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide |

1803593-28-3 | 95% | 10g |

$5090.00 | 2023-12-14 |

1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide 関連文献

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1803593-28-3 (1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide) 関連製品

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量